molecular formula C18H17NO5 B4162457 1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione

1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione

Cat. No.: B4162457
M. Wt: 327.3 g/mol
InChI Key: BJCFNCHBBFGCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyriproxyfen involves several steps, starting with the preparation of 4-phenoxyphenol and 2-chloropyridine. These intermediates are then reacted to form the final product. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of pyriproxyfen follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyriproxyfen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyriproxyfen oxides, while reduction can produce pyriproxyfen alcohols .

Mechanism of Action

Pyriproxyfen acts as a juvenile hormone analog, interfering with the normal development of insects. It binds to juvenile hormone receptors, preventing the transition from larval to adult stages. This disruption in development leads to the death of immature insects and reduces the population of adult insects capable of reproduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyriproxyfen is unique in its high efficacy and low toxicity to mammals. It has a longer residual activity compared to other insect growth regulators, making it particularly effective in controlling insect populations over extended periods .

Properties

IUPAC Name

1-[2-(3-phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-17-9-10-18(21)19(17)23-12-11-22-15-7-4-8-16(13-15)24-14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCFNCHBBFGCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 3
1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-[2-(3-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.